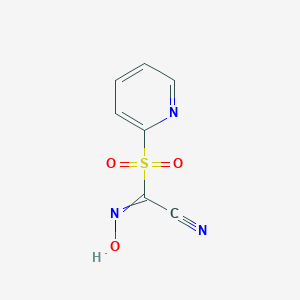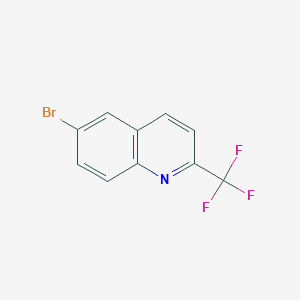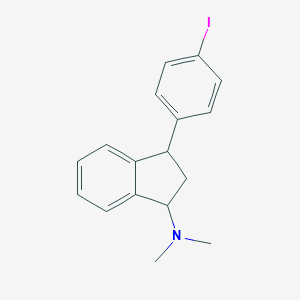
Cetyloxypropyl glyceryl methoxypropyl myristamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cetyloxypropyl glyceryl methoxypropyl myristamide (CGMM) is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. It is a surfactant that is commonly used in cosmetics and personal care products due to its emulsifying properties. However, recent research has shown that CGMM also has potential applications in the field of medicine and biochemistry.
Wirkmechanismus
The mechanism of action of Cetyloxypropyl glyceryl methoxypropyl myristamide is not fully understood, but it is believed to act by inhibiting the production of pro-inflammatory cytokines and oxidative stress. It has also been shown to modulate the activity of certain enzymes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
Cetyloxypropyl glyceryl methoxypropyl myristamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, Cetyloxypropyl glyceryl methoxypropyl myristamide has been shown to improve the barrier function of the skin, making it a potential candidate for use in skin care products.
Vorteile Und Einschränkungen Für Laborexperimente
Cetyloxypropyl glyceryl methoxypropyl myristamide has several advantages for lab experiments, including its stability and ease of synthesis. However, it also has some limitations, such as its relatively high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research on Cetyloxypropyl glyceryl methoxypropyl myristamide. One potential direction is to further study its anti-inflammatory and anti-oxidant properties for the treatment of various diseases. Another potential direction is to explore its potential use in drug delivery systems. Additionally, further research could be done to optimize the synthesis method of Cetyloxypropyl glyceryl methoxypropyl myristamide to improve its efficiency and reduce its cost.
Conclusion:
In conclusion, Cetyloxypropyl glyceryl methoxypropyl myristamide is a synthetic compound that has potential applications in various fields, including medicine and biochemistry. It is synthesized through a multi-step process and has been shown to have anti-inflammatory and anti-oxidant properties. While it has several advantages for lab experiments, it also has some limitations. There are several future directions for research on Cetyloxypropyl glyceryl methoxypropyl myristamide, including further study of its potential applications in medicine and biochemistry, as well as optimization of its synthesis method.
Synthesemethoden
Cetyloxypropyl glyceryl methoxypropyl myristamide is synthesized through a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of glycidol with cetyl alcohol to form cetyloxypopyl glyceryl ether. This is then reacted with methoxypropylamine to form cetyloxypropyl glyceryl methoxypropylamine. The final step involves the reaction of cetyloxypropyl glyceryl methoxypropylamine with myristic acid to form Cetyloxypropyl glyceryl methoxypropyl myristamide.
Wissenschaftliche Forschungsanwendungen
Cetyloxypropyl glyceryl methoxypropyl myristamide has been studied extensively for its potential applications in the field of medicine and biochemistry. It has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various diseases. It has also been studied for its potential use in drug delivery systems, as it can improve the solubility and bioavailability of certain drugs.
Eigenschaften
CAS-Nummer |
185740-18-5 |
|---|---|
Produktname |
Cetyloxypropyl glyceryl methoxypropyl myristamide |
Molekularformel |
C40H81NO6 |
Molekulargewicht |
672.1 g/mol |
IUPAC-Name |
N-[2-(2,3-dihydroxypropoxy)-3-hexadecoxypropyl]-N-(3-methoxypropyl)tetradecanamide |
InChI |
InChI=1S/C40H81NO6/c1-4-6-8-10-12-14-16-17-18-20-22-24-26-28-33-46-37-39(47-36-38(43)35-42)34-41(31-29-32-45-3)40(44)30-27-25-23-21-19-15-13-11-9-7-5-2/h38-39,42-43H,4-37H2,1-3H3 |
InChI-Schlüssel |
KHWYIJAORSAUBD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOCC(CN(CCCOC)C(=O)CCCCCCCCCCCCC)OCC(CO)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOCC(CN(CCCOC)C(=O)CCCCCCCCCCCCC)OCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



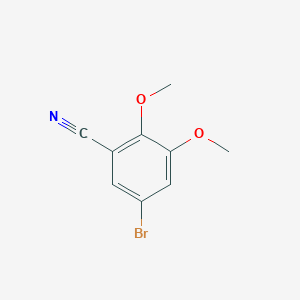
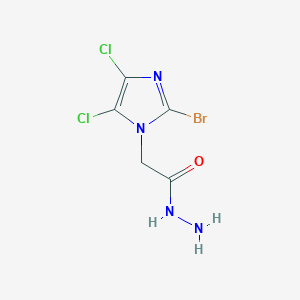
![2-[5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B65599.png)

![4-[(4-Amino-2-ethyl-5-methylphenyl)methyl]-5-ethyl-2-methylaniline](/img/structure/B65604.png)
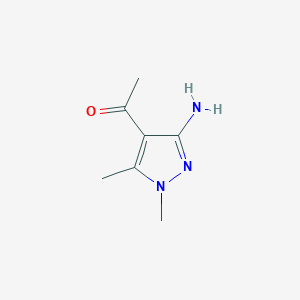


![2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B65613.png)
